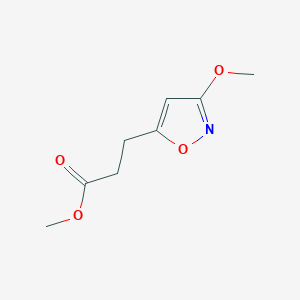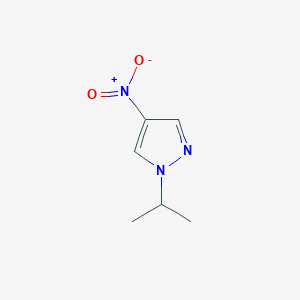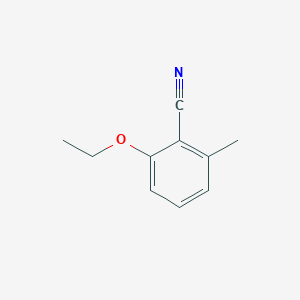
6-叔丁基吡啶-2-胺
描述
6-Tert-butylpyridin-2-amine is a chemical compound used in scientific research. It possesses diverse applications including drug discovery, organic synthesis, and medicinal chemistry. It has a molecular weight of 150.22 and its molecular formula is C9H14N2 .
Synthesis Analysis
The synthesis of 6-Tert-butylpyridin-2-amine involves the reaction of ethyl 4,6-dichloropyridazine-3-carboxylate with 6-tert-butylpyridin-2-amine . The reaction is carried out in acetonitrile at 130°C . The yield of the reaction varies from 35% to 74% .Molecular Structure Analysis
The molecular structure of 6-Tert-butylpyridin-2-amine is characterized by a pyridine ring substituted with a tert-butyl group and an amino group . The exact mass of the molecule is 150.11600 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Tert-butylpyridin-2-amine include a molecular weight of 150.22 , a molecular formula of C9H14N2 , and a LogP value of 2.54250 . The boiling point, melting point, and density are not available .科学研究应用
在聚合和芳基氯活化中的催化应用
6-叔丁基吡啶-2-胺衍生物在催化中展示了显著的实用性。包括6-叔丁基吡啶-2-胺衍生物在内的十号族金属氨基吡啶配合物被合成,并发现在芳基氯活化和氢硅烷聚合中具有有效性,以产生线性聚(甲基硅烷)。值得注意的是,其中一些配合物在Suzuki偶联反应中作为高效的“膦自由”催化剂(Deeken et al., 2006)。
在胺的不对称合成中的作用
与6-叔丁基吡啶-2-胺密切相关的化合物叔丁磺酰胺,在各种生物应用中至关重要的胺结构的不对称合成中起着关键作用。这种合成涉及缩合、亲核加成和叔丁磺酰基的裂解,产生用于各种领域的化合物,如点击化学、肽异构体的制备以及药物候选物和成像剂的开发(Xu et al., 2013)。
先进材料合成和太阳能电池效率
6-叔丁基吡啶-2-胺衍生物在先进材料合成中发挥作用。例如,像4-叔丁基吡啶这样的衍生物对于提高钙钛矿太阳能电池的效率和稳定性至关重要。利用这些衍生物对有机传输材料(HTMs)进行改性和设计,已经导致太阳能电池性能提升和长期稳定性,为商业应用铺平了道路(Xu等,2017)。
在材料科学中的光学性能影响
对三吡啶和吡啶衍生物进行结构修饰,涉及到像6-叔丁基吡啶-2-胺这样的电子给体氨基团,影响了所得化合物的热性质、氧化还原性质、紫外-可见吸收和发射性质。这些修饰对于调控材料以满足特定光学和电子应用的需求至关重要,突显了这些化合物在开发具有理想性能的新材料中的重要性(Palion-Gazda et al., 2019)。
安全和危害
The safety information for 6-Tert-butylpyridin-2-amine includes precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用机制
Target of Action
It is known to serve as an alternative amide activation system for direct conversions of secondary and tertiary amides .
Mode of Action
6-Tert-butylpyridin-2-amine interacts with its targets (secondary and tertiary amides) to facilitate their direct conversion . This compound delivers higher or similar yields compared with pyridine derivatives 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 2-fluoropyridine (2-F-Pyr.) .
Pharmacokinetics
Pharmacokinetics describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
生化分析
Biochemical Properties
6-Tert-butylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 6-Tert-butylpyridin-2-amine to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of 6-Tert-butylpyridin-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Tert-butylpyridin-2-amine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, 6-Tert-butylpyridin-2-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, 6-Tert-butylpyridin-2-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of 6-Tert-butylpyridin-2-amine over time have been studied in various laboratory settings. It has been found that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to 6-Tert-butylpyridin-2-amine in in vitro studies has shown that it can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Tert-butylpyridin-2-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including liver damage and impaired kidney function. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
6-Tert-butylpyridin-2-amine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also influence the overall metabolic rate and efficiency.
Transport and Distribution
Within cells and tissues, 6-Tert-butylpyridin-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as tissue perfusion, lipid content, and regional pH. It tends to accumulate in tissues with high lipid content, such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of 6-Tert-butylpyridin-2-amine is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its functional site. The presence of 6-Tert-butylpyridin-2-amine in these compartments can influence cellular processes, such as energy production and protein synthesis.
属性
IUPAC Name |
6-tert-butylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHCLLPVVSLNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542183 | |
| Record name | 6-tert-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97634-83-8 | |
| Record name | 6-tert-Butylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tert-Butyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)



